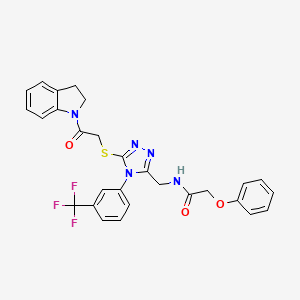
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The indoline and triazole rings would contribute to the rigidity of the molecule, while the thioether and trifluoromethyl groups could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and distribution in the body .Scientific Research Applications
Antimicrobial Activity
Compounds related to the one have been synthesized and evaluated for their antimicrobial activity. For example, derivatives of phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide showed promising results against plant fungi and bacteria, demonstrating superior antibacterial activity against certain strains compared to commercial antibacterial agents (Liao et al., 2017).
Anticancer Activity
Some triazole and triazolothiadiazole derivatives have been explored for their potential as anticancer agents. Bis-aminomercaptotriazoles and bis-triazolothiadiazoles synthesized from bis-phenoxyacetic acids demonstrated promising anticancer properties against a variety of cancer cell lines, highlighting the potential of such compounds in cancer research (Holla et al., 2002).
Anti-inflammatory Activity
The synthesis and evaluation of 4-thiazolidinone derivatives using 2-(4-R-2-formylphenoxy)-N-(R’-phenyl)acetamides demonstrated potential anti-inflammatory activities. This research contributes to the rational design of new non-steroidal anti-inflammatory drugs (NSAIDs) by exploring the 4-thiazolidinone core for structural modifications to improve biological activity (Golota et al., 2015).
Antiplasmodial Properties
N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, a compound class with structural resemblance, were prepared and evaluated for potential in vitro antiplasmodial properties. Preliminary results showed biological activity against the Plasmodium falciparum strain, indicating the potential of these compounds in malaria research (Mphahlele et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3N5O3S/c29-28(30,31)20-8-6-9-21(15-20)36-24(16-32-25(37)17-39-22-10-2-1-3-11-22)33-34-27(36)40-18-26(38)35-14-13-19-7-4-5-12-23(19)35/h1-12,15H,13-14,16-18H2,(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAYQNHQWRXKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2968208.png)
![[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-piperidin-1-ylmethanone](/img/structure/B2968214.png)
![Methyl 4-{[(prop-2-yn-1-yl)amino]methyl}benzoate](/img/structure/B2968215.png)
![3-((6-Ethoxybenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2968216.png)
![2-(4-chlorophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2968219.png)
![2-[(2,5-Dimethylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2968220.png)
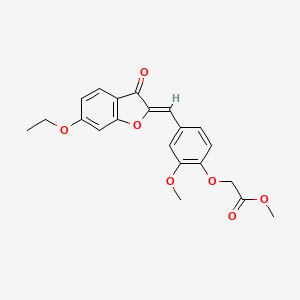
![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2968222.png)
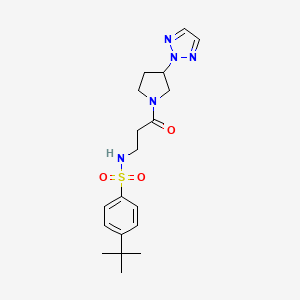
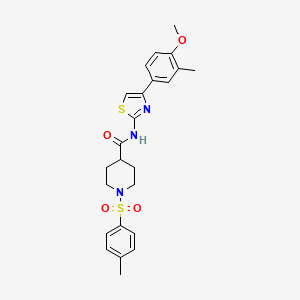
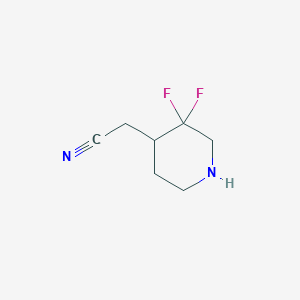
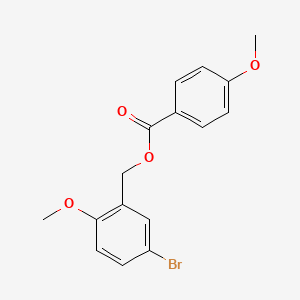
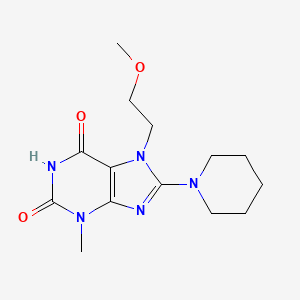
![4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2968229.png)
